molecular formula C13H13BrN2O2 B2976814 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide CAS No. 1903332-94-4

2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide

Cat. No.: B2976814
CAS No.: 1903332-94-4
M. Wt: 309.163
InChI Key: GCDFGPMBVLRCAY-UHFFFAOYSA-N
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Description

2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a bromine atom and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation/Reduction: Formation of oxidized or reduced isoxazole derivatives.

Scientific Research Applications

Properties

IUPAC Name

2-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c14-12-6-2-1-5-11(12)13(17)15-7-3-4-10-8-16-18-9-10/h1-2,5-6,8-9H,3-4,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDFGPMBVLRCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCC2=CON=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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